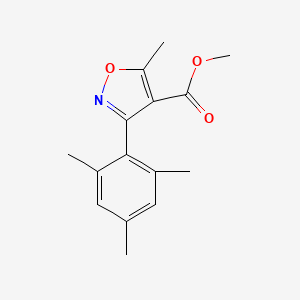

Methyl 3-mesityl-5-methylisoxazole-4-carboxylate

Description

Methyl 3-mesityl-5-methylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the 3-position, a methyl group at the 5-position, and a methyl ester at the 4-position of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications. These derivatives are typically synthesized via cyclization or substitution reactions, with substituents influencing reactivity, stability, and intermolecular interactions .

The mesityl group introduces steric bulk and electron-donating effects, which may enhance thermal stability and modulate solubility compared to smaller substituents like phenyl or halogens. Such modifications are critical in drug design, where bulky groups can improve target specificity or reduce metabolic degradation .

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

methyl 5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-8-6-9(2)12(10(3)7-8)14-13(15(17)18-5)11(4)19-16-14/h6-7H,1-5H3 |

InChI Key |

MKOZCRROTNEULL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-mesityl-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of mesityl acetylene with nitrile oxide, generated in situ from the corresponding nitro compound, under basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the mesityl ring.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

Oxidation: Oxidized derivatives of the mesityl group.

Reduction: Reduced forms of the isoxazole ring.

Substitution: Various substituted derivatives on the mesityl ring.

Scientific Research Applications

Methyl 3-mesityl-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-mesityl-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of methyl 3-mesityl-5-methylisoxazole-4-carboxylate with analogous compounds:

| Compound Name | 3-Position Substituent | 5-Position Substituent | 4-Position Functional Group | Key Structural Differences |

|---|---|---|---|---|

| This compound | Mesityl (2,4,6-trimethylphenyl) | Methyl | Methyl ester | Bulky mesityl enhances steric hindrance |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Phenyl | Methyl | Ethyl ester | Smaller phenyl group; ethyl ester |

| Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate | Phenyl | Bromomethyl | Methyl ester | Reactive bromomethyl for further derivatization |

| 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) | H (unsubstituted) | Methyl | Carboxylic acid | Free carboxylic acid enhances polarity |

Key Observations :

- Ethyl vs. methyl esters influence lipophilicity, with ethyl esters generally increasing logP values .

- Bromomethyl substituents (e.g., in compound 53 from ) enable nucleophilic substitutions, a feature absent in the mesityl derivative .

Physical Properties

Melting points, solubility, and stability vary significantly with substituents:

Key Observations :

- Bulky mesityl groups likely reduce solubility in polar solvents compared to phenyl or amino-substituted analogs .

- Amino and methoxy groups (e.g., in compound 11i) enhance hydrogen bonding, improving crystallinity .

Comparison to Target Compound :

- The mesityl group likely requires tailored Friedel-Crafts or Suzuki coupling conditions for introduction, increasing synthetic complexity compared to phenyl analogs .

Biological Activity

Methyl 3-mesityl-5-methylisoxazole-4-carboxylate (MMI) is a compound that has garnered attention due to its potential biological activities. This article explores the available research on its biological effects, including immunomodulatory properties, neuroprotective effects, and its interaction with various biological pathways.

Chemical Structure and Properties

MMI is characterized by the following chemical structure:

- Chemical Formula : C14H15NO3

- Molecular Weight : 245.28 g/mol

- CAS Number : 1004-96-2

The isoxazole ring structure contributes to its reactivity and interaction with biological systems.

1. Immunomodulatory Effects

Research indicates that MMI exhibits significant immunosuppressive activity. In vitro assays have demonstrated that it can modulate immune responses, potentially through the inhibition of pro-inflammatory cytokines. A study highlighted the compound's ability to attenuate T-cell activation and proliferation, suggesting a role in managing autoimmune conditions or preventing transplant rejection .

2. Neuroprotective Properties

MMI has been studied for its neuroprotective effects, particularly in models of neurodegeneration. It appears to exert protective effects against glutamate-induced excitotoxicity, a common mechanism underlying neuronal injury in conditions such as Alzheimer's disease. The compound may activate the PI3K-Akt signaling pathway, which is known to inhibit apoptosis in neurons .

3. Interaction with Receptors

The compound's interaction with various receptors has been a focus of research. It has been shown to influence the activity of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This interaction may underlie some of its neuroprotective effects and could be relevant for developing treatments for cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of MMI:

- Study on Immunosuppression : In a controlled laboratory setting, MMI was administered to T-cell cultures, resulting in a marked decrease in IL-2 production and T-cell proliferation compared to control groups. This suggests a potent immunosuppressive effect that could be harnessed therapeutically .

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that MMI significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests. The results indicated that MMI could mitigate the effects of oxidative stress and inflammation in the central nervous system .

Data Tables

Here is a summary table of key findings related to MMI's biological activities:

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Acid Chloride Formation

The carboxylic acid derived from hydrolysis can be converted to an acid chloride, a key intermediate for amide or ester synthesis.

| Reagent | Conditions | Product | Purity |

|---|---|---|---|

| Thionyl chloride (SOC₃), toluene, reflux, 2 hrs | Anhydrous conditions | 3-Mesityl-5-methylisoxazole-4-carbonyl chloride | >99% |

Key Notes :

-

Excess thionyl chloride acts as both reagent and solvent, ensuring complete conversion .

-

The mesityl group’s steric hindrance does not impede reactivity at the carbonyl carbon.

Amide Coupling Reactions

The acid

Q & A

Q. What are the key considerations for synthesizing methyl 3-mesityl-5-methylisoxazole-4-carboxylate in a laboratory setting?

The synthesis typically involves a multi-step route, starting with the formation of the isoxazole ring via cyclization of β-diketones or nitrile oxides. A common approach includes:

- Esterification : Reacting the carboxylic acid precursor (e.g., 5-methylisoxazole-4-carboxylic acid) with methanol under acid catalysis (e.g., H₂SO₄) .

- Substitution reactions : Introducing the mesityl group (2,4,6-trimethylphenyl) via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/EtOH solvent system .

- Purification : Column chromatography (silica gel, petroleum ether/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC with UV visualization .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., mesityl methyl groups at δ 2.1–2.4 ppm, isoxazole protons at δ 6.2–6.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₈NO₃) .

- IR spectroscopy : Detect ester carbonyl stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., HCl from esterification) before disposal .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and avoid inhalation of dust .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s conformation?

SC-XRD provides precise bond lengths, angles, and torsion angles. For example:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL-2018/3 for least-squares refinement, achieving R-factors <0.05. Analyze puckering parameters (e.g., Cremer-Pople coordinates) for non-planar ring systems .

- Hydrogen bonding : Identify intermolecular interactions (e.g., C–H···O) using graph-set analysis (e.g., Etter’s notation) to understand crystal packing .

Q. What strategies optimize catalytic efficiency in mesityl-group introduction reactions?

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling due to better stability in polar aprotic solvents .

- Solvent effects : A toluene/EtOH (10:3) mixture enhances solubility of aryl boronic acids while minimizing side reactions .

- Kinetic studies : Use in situ IR or GC-MS to monitor reaction intermediates. Adjust temperature (110°C) and reaction time (6–8 hr) to maximize yield (55–87%) .

Q. How do computational methods complement experimental data in analyzing electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.